molecular formula C10H13ClO2S B8760053 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE

1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE

Cat. No.: B8760053
M. Wt: 232.73 g/mol
InChI Key: HGHXSASHYCILOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethoxyethyl sulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE typically involves the reaction of 4-chlorophenyl thiol with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    (4-Chlorophenyl)(2,2-dimethoxyethyl)ether: Similar structure but with an ether linkage instead of a sulfane group.

    (4-Chlorophenyl)(2,2-dimethoxyethyl)amine: Contains an amine group instead of a sulfane group.

    (4-Chlorophenyl)(2,2-dimethoxyethyl)ketone: Features a ketone group in place of the sulfane group.

Uniqueness: 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfane group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

1-chloro-4-(2,2-dimethoxyethylsulfanyl)benzene

InChI

InChI=1S/C10H13ClO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

HGHXSASHYCILOM-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorobenzenethiol (5.78 g; 40 mmol) in anhydrous acetone (50 mL) was added potassium carbonate (5.52 g, 40 mmol) and dropwise at room temperature 2-bromo-1,1-dimethoxy-ethane (4.7 mL, 40 mmol). After 24 h of stirring, the precipitate was filtered, the filtrate concentrated, the residue diluted with water and diethyl ether (150 mL), the organic layer washed successively with water (60 mL), NaOH 4N (30 mL) and water (60 mL), dried over Na2SO4 and concentrated to give 1-chloro-4-(2,2-dimethoxy-ethylsulfanyl)-benzene (compound PRE9) (9.12 g; orange oil) (Yield=98%).
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-chlorobenzenethiol (13 mmol) and Et3N (1.4 g, 13 mmol) in THF (25 mL) at room temperature was added 2-bromo-1,1-dimethoxyethane (2.36 g, 13 mmol) in THF (5 mL). After stirring at room temperature for 30 minutes, the reaction mixture was poured into water (200 mL) and extracted with diethyl ether (3×150 mL). The combined organic layer was dried over Na2SO4. After filtration and concentration, the crude product was purified by column chromatography to give the title compound.
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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